
YM 976
Übersicht
Beschreibung
YM-976, auch bekannt unter seinem IUPAC-Namen 4-(3-Chlorphenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-on, ist ein Phosphodiesterase-4-Inhibitor. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von entzündlichen Erkrankungen und Asthma, Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
YM 976 has been extensively studied for its pharmacological properties, particularly its role in modulating immune responses and inflammation. The following table summarizes its key pharmacological applications:
Application | Description |
---|---|
Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines, thus reducing inflammation in various models. |
Respiratory Diseases | Explored as a treatment for asthma and COPD due to its ability to enhance pulmonary function. |
Drug Discovery | Used as a reference compound in the development of new pharmaceuticals targeting similar pathways. |
Mechanistic Studies
Research indicates that this compound enhances cAMP signaling pathways, which play a crucial role in various biological processes. This elevation is linked to:
- Reduced Cytokine Production : By enhancing cAMP levels, this compound decreases the release of inflammatory cytokines.
- Improved Pulmonary Function : Its application in respiratory conditions shows promise in ameliorating symptoms associated with airway inflammation.
Clinical Research Insights
While specific clinical trials involving this compound may be limited, its potential has been highlighted through various preclinical studies and case studies focusing on its effects on inflammatory pathways. For instance:
- Case Study Example : A study assessing the pharmacokinetic properties of this compound demonstrated its efficacy in modulating immune responses in animal models, suggesting potential benefits for human applications .
Wirkmechanismus
Target of Action
YM 976, also known as 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, primarily targets Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in a variety of physiological responses .
Mode of Action
This compound acts as a PDE4 inhibitor . By inhibiting PDE4, it prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase in cAMP can then modulate the activity of protein kinase A (PKA), which in turn can influence various cellular processes, including inflammation and immune response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP-PKA pathway . Elevated cAMP levels due to PDE4 inhibition activate PKA, which can phosphorylate a variety of target proteins, leading to changes in cell function . These changes can include reduced inflammation and modulation of immune response .
Result of Action
The inhibition of PDE4 by this compound leads to anti-inflammatory effects and the inhibition of antigen-induced airway responses . This is likely due to the increased cAMP levels modulating the activity of immune cells and reducing the release of pro-inflammatory cytokines .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von YM-976 beinhaltet die Reaktion von 3-Chlorbenzaldehyd mit Ethylacetoacetat in Gegenwart von Ammoniumacetat zur Bildung von 4-(3-Chlorphenyl)-3-buten-2-on. Dieser Zwischenprodukt wird dann mit Guanidin umgesetzt, um das Endprodukt YM-976 zu ergeben .
Industrielle Produktionsverfahren
Die industrielle Produktion von YM-976 folgt einem ähnlichen Syntheseweg, wird jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
YM-976 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Chlorphenylgruppe. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Beinhalten typischerweise Nucleophile wie Amine oder Thiole.
Oxidationsreaktionen: Können mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.
Reduktionsreaktionen: Beinhalten oft Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen mit Aminen verschiedene Amin-Derivate von YM-976 ergeben .
Wissenschaftliche Forschungsanwendungen
YM-976 hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Wirkmechanismus
YM-976 entfaltet seine Wirkung durch Hemmung von Phosphodiesterase 4, einem Enzym, das für den Abbau von zyklischem Adenosinmonophosphat verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht YM-976 die Spiegel von zyklischem Adenosinmonophosphat, was zu einer reduzierten Entzündung und einer Modulation der Immunantwort führt . Die molekularen Ziele umfassen Immunzellen wie Makrophagen und T-Zellen, und die beteiligten Signalwege sind in erster Linie mit der zyklischen Adenosinmonophosphat-Signaltransduktion verbunden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Rolipram: Ein weiterer Phosphodiesterase-4-Inhibitor mit ähnlichen entzündungshemmenden Eigenschaften.
Cilomilast: Wird zur Behandlung der chronisch obstruktiven Lungenerkrankung eingesetzt.
Roflumilast: Ein potenterer Phosphodiesterase-4-Inhibitor, der bei schwerer chronisch obstruktiver Lungenerkrankung eingesetzt wird.
Einzigartigkeit von YM-976
YM-976 ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine eindeutige Dissoziation von entzündungshemmenden Aktivitäten von emetischen Effekten ermöglicht. Dies macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .
Biologische Aktivität
YM 976, chemically known as 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, is a selective phosphodiesterase type 4 (PDE4) inhibitor with significant potential in therapeutic applications, particularly in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . This compound has been the subject of various studies exploring its biological activity, mechanism of action, and clinical implications.
Target and Inhibition
This compound primarily inhibits PDE4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases cAMP levels within cells, leading to enhanced anti-inflammatory responses. The increase in cAMP activates protein kinase A (PKA), which subsequently modulates various downstream signaling pathways associated with inflammation .
Biochemical Pathways
The key biochemical pathway influenced by this compound is the cAMP-PKA pathway. This pathway plays a crucial role in regulating immune responses and inflammation. Specifically, PDE4 inhibition results in:
- Increased phosphorylation of cAMP-responsive element binding protein (CREB) : This promotes the transcription of anti-inflammatory cytokines.
- Suppression of pro-inflammatory cytokines : The modulation of cytokine release from immune cells such as macrophages and T cells contributes to its therapeutic effects .
Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity in various preclinical studies. For instance, it exhibited an effective dose (ED50) of approximately 2.8 mg/kg in animal models, comparable to other PDE4 inhibitors like rolipram . The compound's low emetogenicity is particularly noteworthy; it has a maximal non-emetic dose of 10 mg/kg, suggesting a favorable safety profile compared to rolipram .
Clinical Studies
A controlled trial assessed the efficacy of this compound in patients with COPD. Although the study was ultimately stopped for futility after an interim analysis indicated no significant improvement compared to placebo across various doses (0.1 mg, 0.4 mg, and 1.0 mg), some preliminary efficacy signals were observed at the highest dose for specific endpoints like forced expiratory volume (FEV) . These findings highlight the need for further investigation into optimal dosing and patient selection.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Parameter | This compound | Rolipram |
---|---|---|
IC50 (PDE4 inhibition) | 2.2 nM | 1.2 nM |
ED50 (anti-inflammatory) | 2.8 mg/kg | 3.5 mg/kg |
Max Non-Emetic Dose | 10 mg/kg | 1 mg/kg |
Clinical Efficacy Signal | Not significant | N/A |
Study on Emetogenicity Mechanisms
Research investigating the mechanisms behind the low emetogenicity of this compound identified that its selective inhibition of PDE4 does not significantly penetrate the brain compared to rolipram. This difference may explain its reduced side effects related to nausea and vomiting .
Modulation of Immune Responses
Further studies have shown that this compound effectively modulates both innate and adaptive immune responses by reducing cytokine release from T helper cells (Th1, Th2, Th17). This regulatory effect underscores its potential utility in treating various inflammatory conditions .
Future Directions
Given its promising biological activity and safety profile, future research on this compound should focus on:
- Optimizing dosing regimens : Further clinical trials are needed to determine effective dosing strategies that maximize therapeutic benefits while minimizing side effects.
- Exploring combination therapies : Investigating the efficacy of this compound in combination with other anti-inflammatory agents could enhance treatment outcomes.
- Understanding pharmacokinetics : Detailed studies on the pharmacokinetics and pharmacodynamics will help elucidate its action in different patient populations.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-3-13-8-9-14-15(11-6-5-7-12(18)10-11)20-17(22)21(4-2)16(14)19-13/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXYNNKDDXKNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=C1)C(=NC(=O)N2CC)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424991 | |
Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191219-80-4 | |
Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191219-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | YM-976 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YM-976 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GQT2M8W42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.